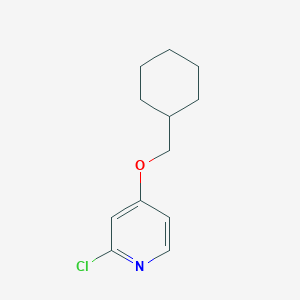2-Chloro-4-(cyclohexylmethoxy)pyridine
CAS No.: 1341485-24-2
Cat. No.: VC2941945
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1341485-24-2 |
|---|---|
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | 2-chloro-4-(cyclohexylmethoxy)pyridine |
| Standard InChI | InChI=1S/C12H16ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
| Standard InChI Key | IBRLBVKKZYCMBB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)COC2=CC(=NC=C2)Cl |
| Canonical SMILES | C1CCC(CC1)COC2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
2-Chloro-4-(cyclohexylmethoxy)pyridine consists of a pyridine core with two key substituents: a chlorine atom at position 2 and a cyclohexylmethoxy group at position 4. The pyridine ring is a six-membered heterocyclic aromatic ring containing five carbon atoms and one nitrogen atom. The cyclohexylmethoxy group consists of a cyclohexane ring connected to the pyridine through a methoxy linkage. This structural arrangement creates a molecule with both polar and non-polar regions, influencing its solubility profile and potential interactions with biological systems.
Physical Properties
Based on the molecular structure and properties of similar compounds, 2-Chloro-4-(cyclohexylmethoxy)pyridine is expected to have the following physical properties:
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C12H16ClNO | Calculated from structure |
| Molecular Weight | Approximately 225.72 g/mol | Calculated from structure |
| Physical State | Likely a solid at room temperature | Based on similar pyridine derivatives |
| Solubility | Likely soluble in organic solvents; limited water solubility | Based on similar substituted pyridines |
| Boiling Point | Estimated 300-350°C | Predicted based on structure |
| Melting Point | Estimated 50-100°C | Predicted based on structure |
| Density | Approximately 1.1-1.2 g/cm³ | Compared to similar compounds |
The physical properties of 2-Chloro-4-(cyclohexylmethoxy)pyridine can be estimated by comparison with 3-Chloro-4-(cyclohexylmethoxy)aniline, which has a predicted boiling point of 377.1±22.0°C and density of 1.140±0.06 g/cm³ . While the pyridine core would alter these values somewhat, they provide a reasonable reference point for estimation.
Chemical Identification Data
The following spectroscopic and analytical data would be expected for 2-Chloro-4-(cyclohexylmethoxy)pyridine:
| Identification Method | Expected Characteristics |
|---|---|
| NMR Spectroscopy | Distinctive signals for pyridine protons and cyclohexyl protons |
| Mass Spectrometry | Molecular ion peak around m/z 225.72 with characteristic chlorine isotope pattern |
| IR Spectroscopy | Characteristic bands for C-N, C-O, and C-Cl bonds |
| HPLC | Retention time dependent on column and conditions |
| UV-Vis Spectroscopy | Absorption maxima typical of substituted pyridines |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Chloro-4-(cyclohexylmethoxy)pyridine would likely involve one of several strategic routes based on established organic chemistry principles:
-
Direct alkylation of 2-chloro-4-hydroxypyridine with cyclohexylmethyl halide
-
Chlorination of 4-(cyclohexylmethoxy)pyridine using appropriate chlorinating agents
-
Substitution reactions starting from 2,4-dichloropyridine
-
Cross-coupling reactions with appropriately functionalized starting materials
The choice of synthetic route would depend on the availability of starting materials, required scale, and consideration of potential side reactions that might affect yield and purity.
The search results provide detailed information about chlorination of pyridine derivatives using N-chlorosuccinimide. For example, the chlorination of 2-amino-4-chloropyridine using N-chlorosuccinimide in DMF at -20°C to 20°C for 24 hours yielded 69% of the desired product . Similarly, the chlorination of 4-chloropyridine-2-amine using N-chlorosuccinimide in ethyl acetate at room temperature for 28 hours yielded 66% of the product .
These reaction conditions could be adapted for the synthesis of 2-Chloro-4-(cyclohexylmethoxy)pyridine, though optimization would be necessary to achieve the best possible yields and selectivity.
Chemical Reactivity
Characteristic Reactions
Based on general principles of pyridine chemistry and the specific substitution pattern, 2-Chloro-4-(cyclohexylmethoxy)pyridine would likely undergo several characteristic reactions:
-
Nucleophilic aromatic substitution reactions at the 2-position, facilitated by the electron-withdrawing effect of the pyridine nitrogen and the activating influence of the chlorine atom
-
Limited electrophilic aromatic substitution reactions due to the electron-deficient nature of the pyridine ring
-
Potential complexation with transition metals through the pyridine nitrogen, which could be useful in catalysis applications
-
Possible reactions involving the cyclohexylmethoxy group under specific conditions, such as ether cleavage in strongly acidic environments
-
Halogen-metal exchange reactions at the chlorine position under appropriate conditions
The presence of the cyclohexylmethoxy group would likely influence the reactivity through both electronic and steric effects, potentially directing the regioselectivity of subsequent reactions.
Structure-Activity Relationships
The reactivity of 2-Chloro-4-(cyclohexylmethoxy)pyridine would be influenced by several structural factors:
-
The electron-withdrawing effect of the chlorine atom at position 2, which would decrease electron density at adjacent carbon atoms
-
The electron-donating effect of the cyclohexylmethoxy group at position 4, which would increase electron density at adjacent carbon atoms
-
The basic character of the pyridine nitrogen, with a predicted pKa lower than that of pyridine itself due to the electron-withdrawing chlorine substituent
-
The steric hindrance provided by the cyclohexylmethoxy group, which would affect the approach of reagents, particularly at nearby positions
These electronic and steric effects would collectively determine the compound's reactivity profile in various chemical transformations, influencing both the rate and selectivity of reactions.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds found in the search results share some structural similarities with 2-Chloro-4-(cyclohexylmethoxy)pyridine:
The differences in properties between these compounds illustrate how structural variations can significantly impact physical and chemical characteristics. The pyridine nitrogen in 2-Chloro-4-(cyclohexylmethoxy)pyridine would make it more electron-deficient compared to the aniline derivative, affecting its reactivity profile and acidic/basic properties.
For 4-Chloro-pyridin-2-ylamine, the GHS pictogram indicates a "Warning" signal word with hazard statements H302, H315, H319, and H335, and precautionary statements P261 and P305+P351+P338 . Similar precautions would likely apply to 2-Chloro-4-(cyclohexylmethoxy)pyridine, and personnel working with this compound should be trained in appropriate handling procedures and emergency response protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume